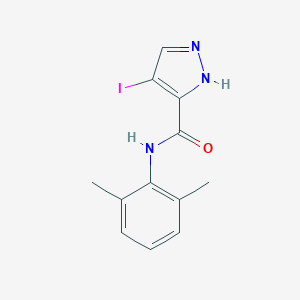![molecular formula C22H19N7O4 B213620 5-methyl-N'-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1,3-diphenyl-1H-pyrazole-4-carbohydrazide](/img/structure/B213620.png)
5-methyl-N'-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1,3-diphenyl-1H-pyrazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N'-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1,3-diphenyl-1H-pyrazole-4-carbohydrazide, commonly known as MNAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNAC is a pyrazole derivative that has been synthesized through various methods.
Mechanism of Action
The mechanism of action of MNAC is not fully understood. However, studies have suggested that MNAC exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways. MNAC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MNAC also inhibits the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
MNAC has been found to exhibit various biochemical and physiological effects. MNAC has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). MNAC has also been found to inhibit the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which play a role in the recruitment of immune cells to sites of inflammation. In addition, MNAC has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to tissue damage and inflammation.
Advantages and Limitations for Lab Experiments
MNAC has several advantages for lab experiments. MNAC is stable and can be easily synthesized in large quantities. MNAC has also been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, MNAC has some limitations for lab experiments. MNAC is insoluble in water, which can make it difficult to administer in animal studies. In addition, MNAC has a short half-life, which can limit its effectiveness in some therapeutic applications.
Future Directions
For MNAC research include investigating its effectiveness in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. MNAC's potential as an anti-cancer agent should also be explored further. Additionally, research should be conducted to optimize the synthesis method of MNAC to improve its yield and purity.
Synthesis Methods
MNAC has been synthesized through various methods, including the reaction of 4-nitro-1H-pyrazole-1-carboxylic acid hydrazide with 1,3-diphenyl-1H-pyrazol-5(4H)-one in the presence of acetic anhydride. Another method involves the reaction of 4-nitro-1H-pyrazole-1-carboxylic acid hydrazide with 1,3-diphenyl-1H-pyrazol-5(4H)-one in the presence of phosphorous oxychloride. The yield of MNAC through these methods was found to be satisfactory.
Scientific Research Applications
MNAC has been found to exhibit a wide range of potential therapeutic applications. Studies have shown that MNAC possesses anti-inflammatory, antitumor, and antiviral properties. MNAC has also been found to be effective in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. In addition, MNAC has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
Molecular Formula |
C22H19N7O4 |
|---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
5-methyl-N//'-[2-(4-nitropyrazol-1-yl)acetyl]-1,3-diphenylpyrazole-4-carbohydrazide |
InChI |
InChI=1S/C22H19N7O4/c1-15-20(22(31)25-24-19(30)14-27-13-18(12-23-27)29(32)33)21(16-8-4-2-5-9-16)26-28(15)17-10-6-3-7-11-17/h2-13H,14H2,1H3,(H,24,30)(H,25,31) |
InChI Key |
UYOWLMYYDZXAKM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NNC(=O)CN4C=C(C=N4)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NNC(=O)CN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-chlorophenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213541.png)

![N-(3,4-difluorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213546.png)
![N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213547.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213550.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B213551.png)
![ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213552.png)
![N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213553.png)


![ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213559.png)
